

Chemical Structure and Properties of RU5135

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Compound of Interest					
Compound Name:	RU5135				
Cat. No.:	B10770831	Get Quote			

RU5135 is a synthetic steroid derivative characterized by an amidine functional group. Its chemical properties are summarized below.

Property	Value	
IUPAC Name	(3aS,3bS,5aR,7S,9aS,9bS,11aS)-2-amino-7- hydroxy-9a,11a-dimethyl- 3,3a,3b,4,5,5a,6,7,8,9,9b,11- dodecahydronaphtho[2,1-e]indol-10-one	
CAS Number	78774-26-2	
Chemical Formula	C18H28N2O2	
Molecular Weight	304.43 g/mol	
SMILES	O=C1[C@@]2([H])INVALID-LINK CC[C@@]32C">C@([H]) [C@]4([H])CC(N)=N[C@@]4(C)C1	
Description	A novel convulsant amidine steroid.[1]	

Biological Activity and Mechanism of Action

RU5135 is a potent antagonist of the major inhibitory neurotransmitter receptors in the central nervous system: the γ-aminobutyric acid (GABA) receptor and the glycine receptor. It exerts its convulsant effects by blocking the inhibitory actions of these neurotransmitters.



Antagonism of GABA Receptors

RU5135 acts as a competitive antagonist at GABAA receptors. It has been shown to antagonize the effects of the GABAA agonist muscimol in a competitive manner.[2][3] This indicates that **RU5135** binds to the same site as GABA on the receptor complex, thereby preventing the channel from opening in the presence of the agonist.

Antagonism of Glycine Receptors

RU5135 is also a potent antagonist of glycine receptors, exhibiting a strychnine-like effect.[2][3] It competitively inhibits the action of glycine, another key inhibitory neurotransmitter, particularly in the brainstem and spinal cord.

The dual antagonism of both GABA and glycine receptors contributes to the powerful excitatory and convulsant properties of **RU5135**.

Quantitative Data

The antagonistic potency of **RU5135** has been quantified using the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Receptor Target	Agonist Used	Preparation	pA2 Value	Reference
GABAA Receptor	Muscimol	Rat Cuneate Nucleus Slice	8.31	[2][3]
Glycine Receptor	Glycine	Isolated Rat Optic Nerve	7.67	[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of **RU5135**.

Electrophysiological Analysis of RU5135 Antagonism



This protocol describes the method for determining the antagonistic effects of **RU5135** on GABA and glycine receptors using extracellular recording from isolated rat nervous tissue.[2][3]

1. Tissue Preparation:

- Male Sprague-Dawley rats (150-200g) are decapitated and the brain is rapidly removed and placed in chilled, oxygenated Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11).
- For GABAA receptor studies, slices of the cuneate nucleus (400 μm thick) are prepared.
- For glycine receptor studies, the optic nerves are isolated.
- 2. Electrophysiological Recording:
- The tissue preparation is placed in a superfusion chamber and continuously perfused with oxygenated Krebs-Henseleit solution at 32°C.
- Extracellular potentials are recorded using glass microelectrodes filled with 2 M NaCl.
- A stable baseline response to the application of the agonist (muscimol for cuneate nucleus, glycine for optic nerve) is established.
- 3. Antagonist Application and Data Analysis:
- RU5135 is added to the superfusion solution at various concentrations.
- Dose-response curves for the agonist are constructed in the absence and presence of different concentrations of RU5135.
- The pA2 value is determined from a Schild plot, which is a linear regression of log(dose ratio
 1) against log(antagonist concentration). A slope of 1 indicates competitive antagonism.

GABAA Receptor Binding Assay

This protocol describes a representative method for a radioligand binding assay to determine the affinity of **RU5135** for the GABAA receptor, based on standard procedures from the era of its initial characterization.



1. Membrane Preparation:

- Whole rat brains are homogenized in ice-cold 0.32 M sucrose.
- The homogenate is centrifuged at 1,000 x g for 10 minutes to remove nuclei and cell debris.
- The supernatant is then centrifuged at 20,000 x g for 20 minutes to pellet the crude synaptic membranes.
- The pellet is washed multiple times by resuspension in buffer and centrifugation to remove endogenous GABA.

2. Binding Assay:

- The washed membranes are incubated with a radiolabeled GABAA receptor agonist, such as [3H]muscimol, in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).
- The incubation is carried out in the presence of varying concentrations of **RU5135**.
- Non-specific binding is determined in the presence of a high concentration of unlabeled GABA.

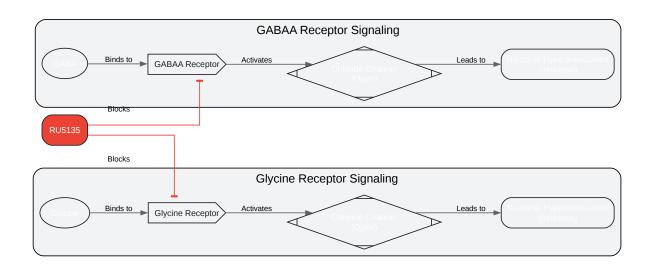
3. Data Analysis:

- The reaction is terminated by rapid filtration through glass fiber filters, and the radioactivity retained on the filters is measured by liquid scintillation counting.
- The concentration of RU5135 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
- The equilibrium dissociation constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of **RU5135** as a competitive antagonist at GABAA and glycine receptors.





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